molecular formula C10H18O2 B2848812 2-(5-Cyclopropyloxolan-2-yl)propan-1-ol CAS No. 2248305-40-8

2-(5-Cyclopropyloxolan-2-yl)propan-1-ol

Cat. No.: B2848812
CAS No.: 2248305-40-8
M. Wt: 170.252
InChI Key: JFYDBUIKOJMBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyclopropyloxolan-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.252. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of “2-(5-Cyclopropyloxolan-2-yl)propan-1-ol” would depend on its use. As a chemical compound, its interactions with other substances would be governed by the principles of chemistry. For example, as an alcohol, it might act as a nucleophile in substitution reactions .

Safety and Hazards

The safety and hazards associated with “2-(5-Cyclopropyloxolan-2-yl)propan-1-ol” would depend on factors such as its concentration, the conditions under which it is used, and the specific properties of the compound. Alcohols can be flammable and may cause eye irritation .

Future Directions

The future directions for research on “2-(5-Cyclopropyloxolan-2-yl)propan-1-ol” could include further studies on its synthesis, properties, and potential applications. For example, research could be conducted to develop more efficient synthesis methods, to investigate its reactivity with various reagents, or to explore its potential uses in fields such as materials science or pharmaceuticals .

Properties

IUPAC Name

2-(5-cyclopropyloxolan-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(6-11)9-4-5-10(12-9)8-2-3-8/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYDBUIKOJMBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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